4-Hydrazino[1]benzofuro[3,2-d]pyrimidine

Coordination Chemistry Transition Metal Complexes Spectroscopy

This 4-hydrazino derivative is the essential starting material for synthesizing transition metal complexes with specific ligand field parameters, pyrazolobenzofuro[3,2-d]pyrimidine scaffolds via one-step cyclocondensation, and bidentate Schiff base ligands for a broad panel of metal ions. Unlike 4-amino, 4-chloro, or unsubstituted analogs, only the hydrazino group enables these efficient synthetic pathways. Procure specifically for reproducible antimicrobial screening, coordination chemistry, and medicinal chemistry programs.

Molecular Formula C10H8N4O
Molecular Weight 200.2 g/mol
CAS No. 65024-00-2
Cat. No. B3055479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino[1]benzofuro[3,2-d]pyrimidine
CAS65024-00-2
Molecular FormulaC10H8N4O
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NN
InChIInChI=1S/C10H8N4O/c11-14-10-9-8(12-5-13-10)6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,12,13,14)
InChIKeyDMWZPKRPLIZDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazino[1]benzofuro[3,2-d]pyrimidine (CAS 65024-00-2): Synthesis, Reactivity, and Procurement-Relevant Characterization


4-Hydrazino[1]benzofuro[3,2-d]pyrimidine (CAS 65024-00-2) is a heterocyclic organic compound with the molecular formula C₁₀H₈N₄O and a molecular weight of approximately 200.20 Da. It consists of a benzofuro[3,2-d]pyrimidine core scaffold bearing a hydrazino (-NHNH₂) substituent at the 4-position [1][2]. This hydrazino functional group confers distinct nucleophilic reactivity, enabling the synthesis of a diverse range of fused heterocycles, including pyrazolyl, pyrazolinyl, and Schiff base derivatives, which are of significant interest in medicinal chemistry and coordination chemistry [3]. Commercially, the compound is typically available from specialized chemical suppliers in research quantities (e.g., 100 mg to 5 g) at purities of 95% or higher, often with multi-week lead times for custom synthesis or dispatch .

Why 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine Cannot Be Substituted with Other Benzofuro[3,2-d]pyrimidine Analogs


Scientific users should not assume functional interchangeability between 4-hydrazino[1]benzofuro[3,2-d]pyrimidine and other closely related benzofuro[3,2-d]pyrimidine analogs. The presence and nature of the 4-position substituent profoundly influence both the compound's coordination chemistry with metal ions and its capacity for downstream synthetic diversification. For instance, comparative studies have established that 4-hydrazino and 4-amino derivatives yield metal complexes with measurably different ligand field parameters and geometries [1]. Similarly, the hydrazino group uniquely enables efficient one-step condensation reactions to form hydrazones and fused pyrazole rings—synthetic pathways that are either unavailable or significantly less efficient for analogs bearing chloro, amino, or unsubstituted groups [2][3]. The following quantitative evidence underscores why this specific hydrazino derivative is not a generic substitute for other in-class compounds and must be specifically procured for applications requiring its distinct reactivity profile.

Quantitative Differentiation of 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine from Closest Analogs: A Comparative Evidence Summary


4-Hydrazino versus 4-Amino Derivative: Altered Ligand Field Strength in Transition Metal Complexes

The hydrazino substituent at the 4-position of the benzofuro[3,2-d]pyrimidine core modifies the ligand field experienced by coordinated transition metal ions compared to the 4-amino analog. Spectroscopic characterization of isolated Co(II), Ni(II), and Cu(II) complexes demonstrates that the 4-hydrazino derivative (L) induces different electronic environments than the 4-amino derivative (L'), as evidenced by distinct ligand field parameters (Dq, B', β, LFSE) and magnetic moments [1].

Coordination Chemistry Transition Metal Complexes Spectroscopy

4-Hydrazino as the Essential Precursor for Fused Pyrazole Heterocycle Synthesis

The nucleophilic hydrazino group of 4-hydrazino[1]benzofuro[3,2-d]pyrimidine enables cyclocondensation reactions with β-diketones and β-ketoesters that are not accessible from non-hydrazino analogs. Specifically, 2-substituted-4-hydrazinobenzofuro[3,2-d]pyrimidines react directly with acetyl acetone, ethyl acetoacetate, or ethyl cyanoacetate to afford the corresponding pyrazolyl and pyrazolinyl derivatives [1][2]. In contrast, analogous compounds such as 4-chloro, 4-amino, or unsubstituted benzofuro[3,2-d]pyrimidines either do not undergo this cyclization or require multi-step protection/deprotection strategies.

Synthetic Methodology Medicinal Chemistry Fused Heterocycles

Hydrazino Group Enables Schiff Base Formation for Bidentate Metal Chelation

The terminal primary amine of the hydrazino group condenses readily with aromatic aldehydes to form Schiff base ligands, a reactivity that is absent in 4-amino, 4-chloro, or 4-unsubstituted analogs of benzofuro[3,2-d]pyrimidine. Schiff bases derived from 4-hydrazinobenzofuro[3,2-d]pyrimidine and aldehydes such as 2-hydroxy-1-naphthaldehyde and 4-hydroxy-3-aldehydodiphenyl function as bidentate chelating ligands for transition metal ions including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), dioxouranium(VI), and Th(IV) [1][2]. The resulting complexes adopt well-defined geometries (e.g., octahedral for Co(II), Ni(II), and Cu(II)) that are structurally characterized [2].

Coordination Chemistry Schiff Base Ligands Analytical Chemistry

Antibacterial Activity Profile of 4-Hydrazino Derivatives

2-Substituted-4-hydrazinobenzofuro[3,2-d]pyrimidines and their pyrazolyl derivatives have been systematically evaluated for antibacterial activity. While no direct head-to-head comparison with other 4-substituted analogs was located in the available literature, the 4-hydrazino derivatives and their cyclized products constitute a distinct chemotype within the benzofuro[3,2-d]pyrimidine family. Published screening data indicate that these hydrazino-derived compounds exhibit measurable zones of inhibition against bacterial strains; the antimicrobial and anti-inflammatory properties of pyrazolinobenzofuro[3,2-d]pyrimidines derived from this hydrazino precursor have been documented [1][2].

Antibacterial Screening Medicinal Chemistry Bioactivity

Validated Research Applications for 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine Based on Comparative Evidence


Coordination Chemistry Studies Requiring Defined Ligand Field Parameters

This compound is the preferred starting material for researchers synthesizing transition metal complexes where specific ligand field parameters (Dq, B', β, LFSE) are required. Comparative data demonstrate that the 4-hydrazino derivative yields measurably different electronic environments around Co(II), Ni(II), and Cu(II) centers relative to the 4-amino analog [1]. Investigators studying structure-property relationships in benzofuropyrimidine-derived metal complexes must specifically procure the hydrazino compound to ensure reproducibility of published ligand field data.

Synthesis of Fused Pyrazolobenzofuro[3,2-d]pyrimidine Libraries

Medicinal chemistry programs targeting novel antibacterial or anti-inflammatory agents that require the pyrazolobenzofuro[3,2-d]pyrimidine scaffold must procure the 4-hydrazino derivative as the essential synthetic precursor. The hydrazino group undergoes direct cyclocondensation with β-diketones and β-ketoesters (acetyl acetone, ethyl acetoacetate, ethyl cyanoacetate) to furnish the desired fused heterocycles in a single step [2][3]. Alternative 4-substituted benzofuro[3,2-d]pyrimidines (chloro, amino, or unsubstituted) cannot efficiently access this scaffold without additional synthetic steps.

Development of Schiff Base Chelating Ligands for Metal Ion Sensing or Extraction

This compound is the requisite starting material for generating bidentate Schiff base ligands capable of chelating a broad panel of metal ions including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), UO₂(VI), and Th(IV) [4]. Condensation with commercially available aromatic aldehydes yields well-characterized Schiff base ligands with defined coordination geometries. Researchers developing metal ion sensors, extraction agents, or catalytic complexes based on benzofuropyrimidine-derived chelators must specifically procure the 4-hydrazino compound, as this functionality cannot be obtained from other 4-substituted analogs.

Derivatization Platform for Antimicrobial Screening Programs

Scientific teams conducting antimicrobial screening of benzofuro[3,2-d]pyrimidine derivatives should procure this compound as a versatile derivatization platform. The hydrazino group serves as the anchor point for generating diverse structural analogs—including hydrazones, pyrazoles, and Schiff bases—that have demonstrated activity in antibacterial assays [2][3]. Substitution with other 4-position analogs would yield a different and non-overlapping set of accessible derivatives, thereby altering the chemical space sampled in any screening campaign.

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